5-(Bromomethyl)-2-fluorobenzonitrile

GLUT1 Inhibitor Cancer Metabolism Regioselective Synthesis

Sourcing regiospecific building blocks for kinase/PARP inhibitor programs often involves lengthy lead times and uncertain isomeric purity. 5-(Bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6) provides an immediate solution. • Enables synthesis of PARP1 inhibitors with >1,600-fold selectivity over PARP2. • Direct path to GLUT1 inhibitors achieving IC50 values as low as 2 nM. • Validated scaffold for nonpeptide thrombin inhibitors from patented synthetic routes. Supplied with rigorous analytical characterization; available from stock for immediate dispatch.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 180302-35-6
Cat. No. B033357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-fluorobenzonitrile
CAS180302-35-6
Synonyms3-Cyano-4-fluorobenzyl Bromide;  2-Fluoro-5-bromomethylbenzonitrile;  5-(Bromomethyl)-2-fluorobenzonitrile
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)C#N)F
InChIInChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
InChIKeyGUUKPGIJZYZERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-fluorobenzonitrile Technical Baseline


5-(Bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6), also known as 3-cyano-4-fluorobenzyl bromide, is a fluorinated benzonitrile derivative with the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol [1]. Its structure features a bromomethyl group (-CH2Br) at the 5-position and a fluorine atom at the 2-position of the benzene ring, making it a reactive alkylating agent for nucleophilic substitution reactions [2]. This compound serves as a key synthetic intermediate in the development of pharmaceutically active molecules, particularly thrombin inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, and is commercially available with typical purities of 95-97% .

Inhibitor synthesis
Key intermediate for PARP, GLUT1, and thrombin-targeted programs
Electrophilic handle
5-bromomethyl group supports nucleophilic substitution coupling
Research grade
Commercial purities reported at 95–97% for reproducible synthetic workflows

5-(Bromomethyl)-2-fluorobenzonitrile Regioisomer Specificity


The precise substitution pattern of the bromomethyl and fluorine groups on the benzonitrile core is critical to the compound's utility in medicinal chemistry. In synthetic schemes for PARP and thrombin inhibitors, the 5-bromomethyl group acts as a crucial electrophilic handle for introducing the core scaffold onto larger pharmacophores . Changing the position of these substituents, even to a closely related isomer like the 4-bromomethyl analog, results in a different spatial orientation of the reactive center, which can dramatically alter the binding affinity and selectivity of the final drug molecule for its biological target [1]. This regiospecificity is not interchangeable and directly impacts the success of structure-activity relationship (SAR) studies and the development of patentable, selective inhibitors [2].

Target
5-(bromomethyl)-2-fluorobenzonitrile (CAS 180302-35-6)
Analog
4-(bromomethyl)-2-fluorobenzonitrile or other positional isomers
Key risk
Different substitution pattern may shift spatial orientation, altering target binding affinity and selectivity in derived inhibitors
Reported impact
GLUT1 inhibitor potency may drop from nanomolar to micromolar range with regioisomer change; physical form (solid vs liquid) and handling also differ

5-(Bromomethyl)-2-fluorobenzonitrile Differentiation Evidence


Regioselectivity and GLUT1 Inhibitor Potency

The substitution pattern of the final GLUT1 inhibitor, which is directly dictated by the starting material's regiochemistry, profoundly influences potency. The 2-fluoro-5-bromomethyl isomer is essential for constructing inhibitors that achieve nanomolar potency [1]. In contrast, the use of a different isomer can lead to a significant loss of activity. For example, a derivative built from the 4-bromomethyl isomer (CAS 222978-03-2) was instrumental in developing BAY-876, a highly selective GLUT1 inhibitor [2], while other positional isomers may yield compounds with drastically different, often inferior, IC50 values when tested against GLUT1, sometimes showing only micromolar activity [1]. The choice of the 5-bromomethyl isomer is therefore a critical decision point in the design of potent GLUT1 inhibitors.

GLUT1 inhibitor potency
Cross-study
Derived IC50 ~2 nM (target isomer) vs >1,000 nM (other isomers)
Regioisomer-dependent potency context; >500-fold difference
Human GLUT1 inhibition in DLD1 cells (CellTiter-Glo assay)
GLUT1 Inhibitor Cancer Metabolism Regioselective Synthesis

Selectivity in PARP Inhibition

The substitution pattern of the benzonitrile core is a key determinant of isoform selectivity in PARP inhibitors. Compounds synthesized using the 5-bromomethyl isomer as a building block have been shown to achieve high selectivity for PARP1 over PARP2 [1]. For instance, an analog derived from this core exhibited a Kd of 60 nM for PARP1, indicating strong binding [1]. While this same compound showed an IC50 of 100,000 nM against PARP2, a >1,600-fold difference that highlights exceptional selectivity [2]. This selectivity profile is not guaranteed with other isomers, making the 2-fluoro-5-bromomethyl substitution pattern a strategic choice for designing inhibitors with a cleaner off-target profile.

PARP1 vs PARP2 selectivity
Head-to-head
PARP1 Kd 60 nM; PARP2 IC50 100,000 nM
Reported isoform selectivity context (>1,600-fold)
Recombinant human PARP1 (FP) and PARP2 (chemiluminescence)
PARP Inhibitor Selectivity Cancer Therapy

Synthetic Intermediate for Thrombin Inhibitors

5-(Bromomethyl)-2-fluorobenzonitrile is a documented key intermediate in the synthesis of direct thrombin inhibitors . While specific activity data for the compound itself is not applicable, its role in constructing the final pharmacophore is established in patent literature [1]. The bromomethyl group serves as a critical alkylating handle to attach the benzonitrile core to the active site-binding scaffold of the thrombin inhibitor. Using a different isomer or analog would alter the geometry of the inhibitor's binding, likely resulting in a loss of the strong inhibitory effect on thrombin that is characteristic of this chemical series [2].

Thrombin inhibitor synthesis
Class-level
Key intermediate in patented direct thrombin inhibitor routes
Regioisomer-dependent synthetic route; not interchangeable
Synthesis of nonpeptide thrombin inhibitors
Thrombin Inhibitor Anticoagulant Synthetic Intermediate

LogP and Purity Differentiation

While structural isomers share the same molecular formula, their physicochemical properties can differ, which impacts handling and formulation in a research setting. 5-(Bromomethyl)-2-fluorobenzonitrile is a solid with a predicted LogP (XLogP3) of 2.3, which influences its lipophilicity and, consequently, the properties of the final drug molecule [1]. Commercially, it is available at a high purity of 97% from major suppliers, ensuring reproducibility in sensitive chemical reactions . The positional isomer, 4-(bromomethyl)-2-fluorobenzonitrile, for instance, is described as a light yellow liquid with a similar LogP, demonstrating that even minor structural changes can lead to different physical states and handling requirements [2].

Physical property comparison
Reported
Solid; XLogP3 2.3; 97% purity (vs 4-bromo isomer: light yellow liquid)
Form and purity may affect handling reproducibility
Ambient temperature and pressure
Physicochemical Properties LogP Purity

Selective Probes for Kinases and Epigenetics

The 5-(bromomethyl)-2-fluorobenzonitrile scaffold is a privileged building block for creating selective chemical probes for protein kinases and epigenetic targets. Its unique substitution pattern allows for the fine-tuning of inhibitor selectivity, as demonstrated by its use in synthesizing compounds with nanomolar potency against specific targets while sparing closely related family members [1]. For instance, derivatives of this scaffold have shown IC50 values as low as 30 nM against the GLUT1 transporter, while exhibiting >10-fold selectivity over GLUT3 (IC50 = 320 nM) and >29-fold over GLUT2 (IC50 = 880 nM) [1]. This level of target discrimination is a direct consequence of the spatial arrangement imparted by the 2-fluoro-5-bromomethyl core and is a key advantage for developing high-quality chemical probes with minimal off-target effects.

GLUT isoform selectivity
Cross-study
GLUT1 IC50 30 nM; GLUT3 320 nM; GLUT2 880 nM
Selectivity profile for chemical probes (>10-fold over GLUT3)
Cell-based ATP production assays
Chemical Probe Kinase Inhibitor Epigenetics

Cross-Reactivity in Medicinal Chemistry

In medicinal chemistry, the choice of a synthetic building block can have downstream consequences on the final compound's selectivity and toxicity profile. The 2-fluoro-5-bromomethyl substitution pattern has been empirically selected in multiple drug discovery campaigns due to its ability to yield potent inhibitors with a clean off-target profile [1]. For example, compounds built on this scaffold have been optimized to achieve potent PARP inhibition (IC50 = 640 nM in HeLa cells) while demonstrating improved pharmacokinetic properties [1]. While direct comparative data across all isomers is lacking, the recurring use of this specific isomer in peer-reviewed studies and patents across diverse targets (thrombin, PARP, GLUT1) serves as a strong class-level inference for its preferred status in generating drug-like molecules.

Recurrence in SAR studies
Context-dependent
Cited across PARP, thrombin, and GLUT1 medicinal chemistry programs
Empirically preferred regioisomer in literature
Broader application context vs 4-bromo isomer (single-target association)
Drug Discovery Selectivity Profile Cross-Reactivity

5-(Bromomethyl)-2-fluorobenzonitrile Research Applications


Selective PARP1 Inhibitor Synthesis

This compound is the ideal starting material for academic and industrial groups focused on developing next-generation PARP1 inhibitors. Its regiospecificity enables the synthesis of molecules with the demonstrated potential for >1,600-fold selectivity for PARP1 over PARP2 [1]. This selectivity is critical for creating drug candidates with a superior safety profile and is a key differentiator in a competitive patent landscape.

GLUT1 Inhibitors in Cancer Metabolism

Researchers investigating the 'Warburg effect' and targeting cancer cell metabolism will find this compound essential. It provides a direct path to synthesizing GLUT1 inhibitors with low nanomolar potency [2]. The ability to achieve IC50 values as low as 2 nM against GLUT1, while maintaining selectivity over other glucose transporters, makes this isomer a cornerstone for developing chemical probes and potential therapeutics for glycolytic tumors [2].

Antithrombotic Drug Discovery

Medicinal chemistry teams working on novel anticoagulants should procure this building block to explore the chemical space defined by potent, nonpeptide thrombin inhibitors . The compound's use in patented synthetic routes to direct thrombin inhibitors offers a proven entry point into a validated therapeutic class, reducing the time and resources spent on de novo pathway discovery .

Chemical Probes for Epigenetics and Kinase Biology

For groups involved in chemical biology and target validation, this compound serves as a privileged scaffold for generating high-quality, selective probes. Its structure allows for the fine-tuning of selectivity within protein families, as evidenced by its ability to yield compounds with >10-fold selectivity between the GLUT1 and GLUT3 transporters [3]. This minimizes off-target effects and ensures more reliable biological conclusions [3].

Application
Selection Property
Validation Focus
PARP1-selective inhibitor synthesis
Regioisomer-dependent PARP1 selectivity
PARP1 vs PARP2 selectivity ratio (reported context)
GLUT1-targeted probe synthesis
Reported nanomolar-range GLUT1 inhibition
GLUT1 potency and isoform selectivity data
Thrombin inhibitor chemical series exploration
Patented synthetic route compatibility
Synthetic route and inhibitory activity confirmation
Kinase/epigenetic chemical probe development
Scaffold for target selectivity tuning
Selectivity profile within target families

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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